(3,5-Diphenylphenyl)boronic acid
Overview
Description
(3,5-Diphenylphenyl)boronic acid is an organic boronic acid compound with the chemical formula C18H15BO2. It is a white to pale yellow crystalline powder that is insoluble in water. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Diphenylphenyl)boronic acid can be synthesized through the oxidation of 2,4-diphenylphenylboronic acid using hydrogen peroxide under appropriate conditions . Another common method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diphenylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen and carbon-oxygen bonds .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and a halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and an amine or alcohol.
Major Products
The major products formed from these reactions are biaryl compounds, which are significant in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3,5-Diphenylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3,5-Diphenylphenyl)boronic acid exerts its effects involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group reacts with a halide in the presence of a palladium catalyst, facilitating the transfer of the organic group from boron to palladium and subsequently forming a new carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Methoxyphenylboronic Acid
- 3,5-Dimethylphenylboronic Acid
- 3,5-Difluorophenylboronic Acid
Uniqueness
(3,5-Diphenylphenyl)boronic acid is unique due to its structure, which includes two phenyl groups attached to the central phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to simpler boronic acids . Additionally, its ability to form stable biaryl compounds makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3,5-diphenylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZYVMZUBUDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563455 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128388-54-5 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIPHENYLPHENYL BORONIC ACID 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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